Ethyl 7-isopropylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-isopropylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline compounds are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-isopropylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent.
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced quinoline derivatives .
Scientific Research Applications
Ethyl 7-isopropylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antibacterial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-isopropylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The compound’s quinoline moiety plays a crucial role in its activity, allowing it to interact with DNA and proteins .
Comparison with Similar Compounds
Ethyl 7-isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2-oxoquinoline-3-carboxylate
- Quinoline N-oxides
These compounds share similar structural features but differ in their specific substituents and biological activities. This compound is unique due to its isopropyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 7-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-12-6-5-11(10(2)3)8-14(12)16-9-13/h5-10H,4H2,1-3H3 |
InChI Key |
CRLBDOGIGPRXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(C)C |
Origin of Product |
United States |
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